
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane: is a complex organosilicon compound characterized by the presence of four trifluoromethylphenyl groups attached to a divinyldisiloxane core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsilane derivatives.
Hydrosilylation Reaction: The key step involves the hydrosilylation of 4-(trifluoromethyl)phenylsilane with divinyldisiloxane in the presence of a platinum catalyst. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Functionalized derivatives with various substituents
Applications De Recherche Scientifique
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disilane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)vinylsilane
Uniqueness
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane stands out due to its divinyldisiloxane core, which imparts unique reactivity and stability compared to its analogs. The presence of vinyl groups allows for further functionalization and cross-linking, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
920743-82-4 |
|---|---|
Formule moléculaire |
C32H22F12OSi2 |
Poids moléculaire |
706.7 g/mol |
Nom IUPAC |
ethenyl-[ethenyl-bis[4-(trifluoromethyl)phenyl]silyl]oxy-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C32H22F12OSi2/c1-3-46(25-13-5-21(6-14-25)29(33,34)35,26-15-7-22(8-16-26)30(36,37)38)45-47(4-2,27-17-9-23(10-18-27)31(39,40)41)28-19-11-24(12-20-28)32(42,43)44/h3-20H,1-2H2 |
Clé InChI |
IOIHOYVOZYYAHY-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)O[Si](C=C)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


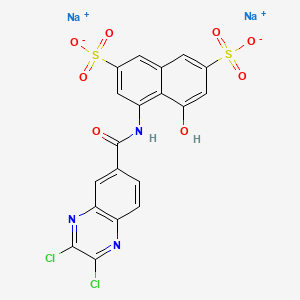
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
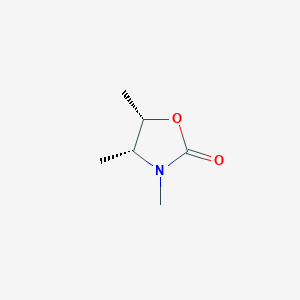
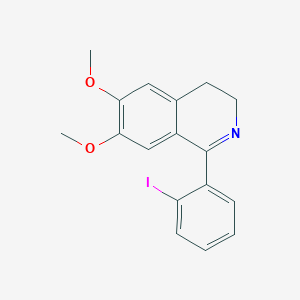
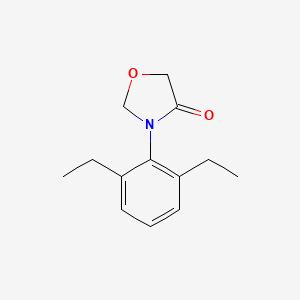
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
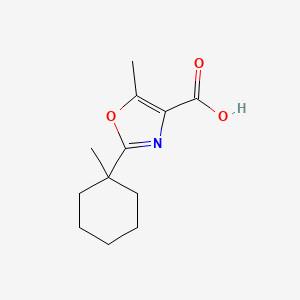
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
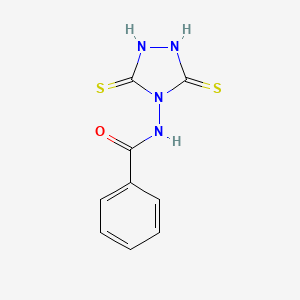
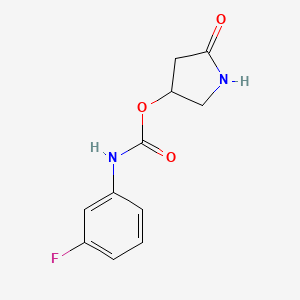
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
